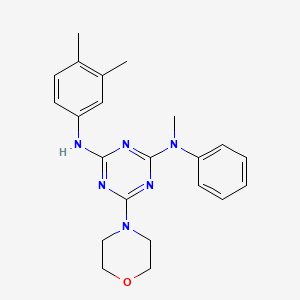

![molecular formula C19H17NO2 B2474562 N-(2-(furan-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1428370-72-2](/img/structure/B2474562.png)

N-(2-(furan-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Furan is a five-membered ring aromatic compound consisting of four carbons and one oxygen atom . It belongs to the family of organic compounds called heterocyclic . Biphenyl is a type of organic compound that consists of two connected phenyl rings. The compound you mentioned seems to be a complex organic molecule that contains both furan and biphenyl structures, with an ethyl group and a carboxamide group attached.

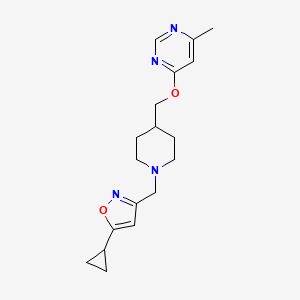

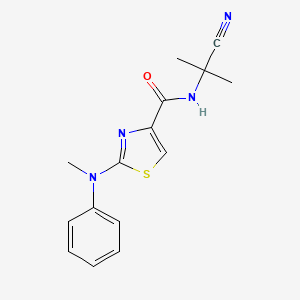

Molecular Structure Analysis

The molecular structure of furan involves a five-membered ring with four carbon atoms and one oxygen atom . The biphenyl component consists of two connected phenyl rings. The exact structure of “N-(2-(furan-3-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide” would involve these structures along with an ethyl group and a carboxamide group, but without specific data or a visual representation, it’s challenging to provide a detailed analysis.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Furan is a colorless, volatile liquid with a boiling point of 31.36°C . Biphenyl is a white solid with a melting point of 69.2°C. The properties of “N-(2-(furan-3-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide” would depend on how these structures interact in the specific molecule.Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antibacterial Activities

Furan derivatives have been investigated for their antimicrobial properties. For instance, functionalized furan-carboxamides were synthesized and demonstrated significant in vitro anti-bacterial activities against drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and MRSA. The effectiveness of these compounds against NDM-positive bacteria, particularly A. baumannii, was highlighted, showing better performance compared to commercially available drugs. This indicates the potential of furan derivatives in addressing antibiotic resistance (Siddiqa et al., 2022).

Synthesis and Chemical Transformations

The synthesis of furan derivatives through palladium-catalyzed condensation has been explored, yielding multisubstituted furans. These compounds serve as versatile intermediates for further chemical transformations, demonstrating the chemical utility of furan derivatives in organic synthesis (Lu, Wu, & Yoshikai, 2014).

Antioxidant Activities

Furan derivatives have also been reported to exhibit antioxidant activities. Specific compounds showed effective antiurease and antioxidant activities in evaluation studies, further expanding the potential applications of furan compounds in therapeutic contexts (Sokmen et al., 2014).

Influenza A Virus Inhibitors

In the realm of antiviral research, furan-carboxamide derivatives have been identified as potent inhibitors of the lethal H5N1 influenza A virus. This discovery positions furan derivatives as promising candidates for developing novel antiviral agents, showcasing their potential in combating viral infections (Yongshi et al., 2017).

Neuroinflammation Imaging

In neuroscience, furan derivatives have been utilized in developing PET radiotracers for imaging neuroinflammation. A specific compound targeting the macrophage colony-stimulating factor 1 receptor (CSF1R) offers a noninvasive tool for studying microglial activity in various neuropsychiatric disorders, indicating the versatility of furan compounds in biomedical imaging (Horti et al., 2019).

Safety and Hazards

Furan is flammable and can form explosive peroxides upon standing with air . It’s also potentially toxic and may cause irritation to the skin and eyes . Biphenyl is generally low in toxicity but can cause irritation to the skin and eyes. The safety and hazards of “N-(2-(furan-3-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide” would depend on its specific structure and properties.

Eigenschaften

IUPAC Name |

N-[2-(furan-3-yl)ethyl]-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c21-19(20-12-10-15-11-13-22-14-15)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-9,11,13-14H,10,12H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLUAAHKRIJDLBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCC3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]methyl]-2-oxopyridine-4-carboxylic acid](/img/structure/B2474487.png)

![Acetyloxymethyl 2-[[2-(acetyloxymethoxy)-2-oxoethyl]-[(E)-3-[7-(azetidin-1-yl)-2-oxochromen-3-yl]-2-cyanoprop-2-enoyl]amino]acetate](/img/structure/B2474492.png)

![1-(2,6-dimethylmorpholino)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2474498.png)

![2-Oxo-2-phenylethyl 4-{[(furan-2-yl)methyl]sulfamoyl}benzoate](/img/structure/B2474502.png)